2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H22N4 and its molecular weight is 294.402. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
It is suggested that related compounds may interact with their targets, leading to inhibition or activation of certain biological processes . For instance, a molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a related compound .
Biochemical Pathways
Related compounds have been shown to affect various biological processes, including the production of reactive oxygen species (ros) and the activity of acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .
Result of Action
Related compounds have shown to elicit better inhibition effects against plasmodium berghei .
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-5-10-19-16-11-13(3)20-18-17(14(4)21-22(16)18)15-8-6-12(2)7-9-15/h6-9,11,19H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAVHJISKXRKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.